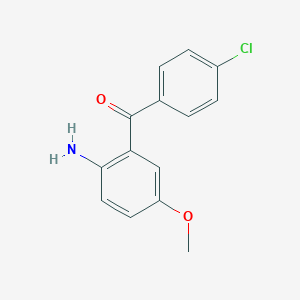

(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone

Description

Properties

IUPAC Name |

(2-amino-5-methoxyphenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQUXYBYLZSOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228059 | |

| Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91713-54-1 | |

| Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91713-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone (CAS No. 91713-54-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone is a substituted benzophenone derivative with a molecular structure that holds significant interest for medicinal chemistry and drug discovery. The benzophenone scaffold is a "privileged structure" known to be a versatile core in a wide array of pharmacologically active agents.[1] This guide provides a comprehensive overview of the known and predicted properties of this specific molecule, its synthesis, and its potential applications based on the activities of structurally related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 91713-54-1 | [2] |

| Molecular Formula | C₁₄H₁₂ClNO₂ | [2] |

| Molecular Weight | 261.70 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-(4-Chlorobenzoyl)-4-methoxyaniline | [3] |

| Melting Point | 73-75.5 °C | [3] |

| Boiling Point | 457.3 ± 45.0 °C (Predicted) | [3] |

| Density | 1.271 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | Likely a crystalline solid | N/A |

| Solubility | Expected to be soluble in organic solvents like DMF and DMSO | N/A |

Synthesis and Purification

Proposed Synthetic Workflow

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add an anhydrous solvent such as dichloromethane.

-

Catalyst Addition: Under a nitrogen atmosphere, add a Lewis acid catalyst (e.g., anhydrous zinc chloride or aluminum chloride) to the solvent.

-

Reactant Addition: Slowly add 4-chlorobenzoyl chloride to the stirred suspension. Subsequently, add 4-methoxyaniline dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Spectral Analysis (Predicted)

Detailed experimental spectral data for this compound is not currently published. However, based on the known spectral characteristics of substituted benzophenones and the functional groups present in the molecule, the following spectral features can be predicted.[5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methoxy group protons, and the amine protons. The aromatic region will likely be complex due to the substitution patterns.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show signals for all 14 carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (typically in the range of 190-200 ppm). The aromatic carbons will resonate in the 110-160 ppm region, with their chemical shifts influenced by the electron-donating amino and methoxy groups and the electron-withdrawing chloro and carbonyl groups. The methoxy carbon will appear as a distinct signal around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present.[8][9][10]

-

N-H Stretching: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (Aromatic): Peaks slightly above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks slightly below 3000 cm⁻¹ for the methoxy group.

-

C=O Stretching: A strong, sharp absorption band around 1630-1680 cm⁻¹ characteristic of a diaryl ketone. The conjugation with the aromatic rings and the intramolecular hydrogen bonding with the ortho-amino group will likely shift this peak to a lower wavenumber.

-

C=C Stretching (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A peak in the 1250-1350 cm⁻¹ region.

-

C-O Stretching (Aryl Ether): A strong peak around 1200-1275 cm⁻¹.

-

C-Cl Stretching: A peak in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 261. The isotopic peak at M+2 (m/z 263) with approximately one-third the intensity of the M⁺ peak will be characteristic of the presence of a single chlorine atom.[11][12]

Predicted Fragmentation Pathway

Potential Applications in Drug Development

While specific biological activity data for this compound is not available, the broader class of aminobenzophenone derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of 2-aminobenzophenone derivatives as anticancer agents.[2][13][14] Their mechanism of action often involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][13] The structural features of the title compound, particularly the substituted phenyl rings, make it a candidate for investigation as a potential antimitotic agent.

Antimicrobial Activity

Derivatives of aminobenzophenones have also been explored for their antimicrobial properties.[15][16][17] They have shown activity against both Gram-positive and Gram-negative bacteria. The specific combination of substituents on the title compound could confer unique antimicrobial properties that warrant further investigation.

Safety and Handling

Detailed toxicological data for this compound are not available. However, based on safety data for structurally related compounds, the following precautions should be observed:

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

Conclusion

This compound is a substituted benzophenone with physicochemical properties that make it an interesting candidate for further research in medicinal chemistry. Based on the known activities of related compounds, it holds potential for development as an anticancer or antimicrobial agent. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted spectral characteristics to aid researchers in their exploration of this promising molecule. Further experimental validation is necessary to fully elucidate its biological activity and therapeutic potential.

References

- Cortez-Maya, S., et al. Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity.

- Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Journal of Medicinal Chemistry.

- Cortez-Maya, S., et al. Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Taylor & Francis Online. 2012.

- Singh, R. K., et al. Synthesis and Antimicrobial Evaluation of 2-Aminobenzophenone Linked 1,4-Dihydropyridine Derivatives.

- Suzuki, T., et al. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin. 1987, 98(1), 1-10.

-

NMR Analysis of Substituted Benzophenones Analysis Guide. Oregon State University. Available from: [Link]

- Noldin, V. F., et al. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry. 2008, 46(6), 579-584.

-

Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)-. Chemical Suppliers. Available from: [Link]

- Antimicrobial Activity of Some Diaminobenzophenone Derivatives.

-

3-Aminobenzophenone. NIST WebBook. Available from: [Link]

-

Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Scribd. Available from: [Link]

-

I can't understand a fragment in the Mass-Spectrum of Benzophenone. Chemistry Stack Exchange. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

- Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. 2022, 27(19), 6599.

- Iinuma, M., et al. Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus. Biological & Pharmaceutical Bulletin. 1996, 19(2), 311-314.

-

Interpreting IR Spectra. Chemistry Steps. Available from: [Link]

-

¹³C-NMR data of a benzophenone-derivate (already corrected with respect... ResearchGate. Available from: [Link]

-

2-Aminobenzophenone. NIST WebBook. Available from: [Link]

-

2-Amino-5-chlorobenzophenone. Wikipedia. Available from: [Link]

- An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. 2017, 7(74), 46963-46969.

-

Interpreting Infrared Spectra. Specac Ltd. Available from: [Link]

-

Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Molbase. Available from: [Link]

-

Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. ResearchGate. Available from: [Link]

- Method of friedel-crafts acylation of anilides. Google Patents.

- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. 2021, 9, 706825.

- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. 2018, 14, 2194-2200.

- United States Patent Office. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. 2-Aminobenzophenone [webbook.nist.gov]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone from p-chloroaniline

An In-depth Technical Guide to the Synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone from p-Chloroaniline

Abstract

This whitepaper provides a comprehensive, in-depth technical guide for the multi-step synthesis of this compound, a valuable chemical intermediate in the development of various bioactive compounds, including anti-inflammatory agents.[1] The synthetic strategy detailed herein begins with p-chloroaniline, a readily available starting material, and proceeds through the formation of a key 4-chlorobenzoyl chloride intermediate via diazotization and a Sandmeyer reaction. This intermediate is subsequently used in a regioselective Friedel-Crafts acylation with 4-nitroanisole to construct the core benzophenone structure. The final step involves the selective reduction of a nitro group to yield the target molecule. This guide is intended for researchers, chemists, and professionals in drug development, offering not only detailed experimental protocols but also elucidating the mechanistic principles and strategic considerations behind each synthetic transformation.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a complex molecule like this compound requires a robust and logical strategy. A retrosynthetic approach is employed to deconstruct the target molecule into simpler, commercially available precursors.

The key carbon-carbon bond formation in the target molecule is the one connecting the carbonyl group to the 2-amino-5-methoxyphenyl ring. This disconnection strongly suggests a Friedel-Crafts acylation as the primary bond-forming reaction. This leads to two key synthons: an electrophilic 4-chlorobenzoyl species and a nucleophilic 5-methoxy-2-aminophenyl species.

However, performing a Friedel-Crafts acylation on an aniline derivative is problematic due to the Lewis basicity of the amino group, which complexes with the Lewis acid catalyst and deactivates the ring. Therefore, a more effective strategy is to introduce the amino group in a protected form, such as a nitro group, which can be reduced in the final step.

The refined strategy is as follows:

-

Synthesize the electrophile, 4-chlorobenzoyl chloride , starting from p-chloroaniline.

-

Perform a Friedel-Crafts acylation between 4-chlorobenzoyl chloride and a suitable nucleophile, 4-nitroanisole , to form the benzophenone core. The directing effects of the methoxy and nitro groups are critical for achieving the correct regiochemistry.

-

Reduce the nitro group on the resulting benzophenone intermediate to afford the final product.

This strategic pathway is visualized in the workflow diagram below.

Caption: Overall synthetic workflow from p-chloroaniline.

Part 2: Synthesis of Key Intermediate: 4-Chlorobenzoyl Chloride

This phase transforms the starting material, p-chloroaniline, into the activated acylating agent required for the subsequent Friedel-Crafts reaction.

Step 2.1: Diazotization of p-Chloroaniline

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry. The reaction is performed in cold aqueous acid with sodium nitrite, which generates the reactive nitrosating agent, the nitrosonium ion (NO⁺).[2] The amine's nucleophilic nitrogen attacks the nitrosonium ion, and subsequent proton transfers and dehydration yield the diazonium salt.[2] Maintaining a low temperature (0–5 °C) is critical to prevent the unstable diazonium salt from decomposing.[3]

Caption: Simplified mechanism of diazotization.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of concentrated hydrochloric acid (e.g., 3 equivalents) in water.

-

Cool the acid solution to 0 °C in an ice-salt bath.

-

Slowly add p-chloroaniline (1 equivalent) to the cold acid solution with vigorous stirring to form a fine slurry of the hydrochloride salt.

-

In a separate beaker, dissolve sodium nitrite (e.g., 1.05 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the p-chloroaniline slurry, ensuring the temperature is strictly maintained between 0 and 5 °C.

-

After the addition is complete, stir the resulting clear diazonium salt solution for an additional 15-20 minutes in the ice bath. The solution is now ready for the subsequent Sandmeyer reaction.

Step 2.2: Sandmeyer Cyanation

The Sandmeyer reaction provides a reliable method for replacing the diazonium group with a nucleophile, such as a halide or cyanide, using a copper(I) salt as a catalyst.[4][5] The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium ion, which releases nitrogen gas and forms an aryl radical.[4] This radical then reacts with the copper(II) species to yield the final product and regenerate the copper(I) catalyst.

Experimental Protocol:

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN, e.g., 1.2 equivalents) and sodium cyanide (NaCN, e.g., 1.2 equivalents) in water. Gently warm the mixture to ensure complete dissolution, then cool to room temperature.

-

Slowly and carefully add the cold diazonium salt solution prepared in Step 2.1 to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture (e.g., to 50-60 °C) for approximately one hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature. The product, 4-chlorobenzonitrile, will often separate as an oil or solid.

-

Extract the product into an organic solvent (e.g., dichloromethane or toluene), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2.3 & 2.4: Hydrolysis and Conversion to 4-Chlorobenzoyl Chloride

The nitrile group is readily hydrolyzed to a carboxylic acid under acidic conditions. The resulting 4-chlorobenzoic acid is then converted to the more reactive acyl chloride using thionyl chloride (SOCl₂), a standard and efficient procedure.

Experimental Protocol (Hydrolysis):

-

Combine the crude 4-chlorobenzonitrile with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture under reflux for several hours until the nitrile is fully converted.

-

Cool the reaction mixture and pour it onto crushed ice. The 4-chlorobenzoic acid will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Experimental Protocol (Acyl Chloride Formation):

-

In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place the dried 4-chlorobenzoic acid.

-

Add an excess of thionyl chloride (SOCl₂, e.g., 2-3 equivalents), along with a catalytic amount of dimethylformamide (DMF).

-

Gently heat the mixture under reflux until the evolution of gas ceases and the solid has completely dissolved.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chlorobenzoyl chloride as an oil or low-melting solid, which can be used directly in the next step.

Part 3: Friedel-Crafts Acylation for Benzophenone Core Synthesis

This step constitutes the key bond-forming reaction, where the two aromatic components are joined to create the central benzophenone structure.

Step 3.1: Regioselective Acylation of 4-Nitroanisole

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[6] The Lewis acid catalyst (AlCl₃) coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring.[7]

The regioselectivity of this reaction is paramount. In 4-nitroanisole, we have two competing directing groups:

-

Methoxy (-OCH₃) group: A powerful activating, ortho, para-director.

-

Nitro (-NO₂) group: A strong deactivating, meta-director.

The activating methoxy group's directing effect dominates. It directs the incoming electrophile to the positions ortho to it (C2 and C6). The nitro group directs to the same positions (which are meta relative to the nitro group). Therefore, the acylation occurs selectively at the C2 position, yielding the desired (5-methoxy-2-nitrophenyl)(4-chlorophenyl)methanone skeleton.

Caption: Mechanism of the Friedel-Crafts acylation.

Experimental Protocol:

-

In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃, e.g., 2.5 equivalents) in a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane.

-

Cool the suspension in an ice bath.

-

Slowly add the 4-chlorobenzoyl chloride (1 equivalent) to the suspension.

-

Add a solution of 4-nitroanisole (1 equivalent) in the same solvent dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates completion.

-

Carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.

Part 4: Final Step: Synthesis and Purification

Step 4.1: Reduction of the Aromatic Nitro Group

The final transformation is the selective reduction of the nitro group to a primary amine. While catalytic hydrogenation over palladium on carbon is a clean and effective method[8][9], a more classical and cost-effective approach for industrial applications is the use of a metal in acidic medium, such as iron powder in acetic or hydrochloric acid.

Experimental Protocol (Fe/HCl Reduction):

-

In a round-bottom flask, suspend the (5-methoxy-2-nitrophenyl)(4-chlorophenyl)methanone (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (e.g., 3-4 equivalents) and a small amount of concentrated hydrochloric acid to initiate the reaction.

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress can be monitored by TLC.

-

Once the reaction is complete, cool the mixture and make it basic by adding a concentrated solution of sodium carbonate or sodium hydroxide. This neutralizes the acid and precipitates iron hydroxides.

-

Filter the hot solution through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol, and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude final product.

Step 4.2: Purification and Characterization

The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ligroin.[10]

Expected Characterization Data:

-

Appearance: Crystalline solid.

-

Melting Point: 73-75.5 °C.[10]

-

¹H NMR: Expect characteristic signals for the aromatic protons, a singlet for the methoxy group (~3.8 ppm), and a broad singlet for the amine protons.

-

IR Spectroscopy: Expect characteristic stretches for N-H bonds (~3300-3500 cm⁻¹), a C=O bond (~1650 cm⁻¹), and C-O ether bonds.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated exact mass of the product (C₁₄H₁₂ClNO₂).[10]

Data Summary

| Step | Reaction | Key Reagents | Limiting Reagent | Product | Expected M.p. (°C) |

| 1 | Diazotization | p-Chloroaniline, NaNO₂, HCl | p-Chloroaniline | 4-Chlorobenzenediazonium Chloride | N/A (in situ) |

| 2 | Sandmeyer | Diazonium Salt, CuCN | Diazonium Salt | 4-Chlorobenzonitrile | 91-93 |

| 3 | Hydrolysis | 4-Chlorobenzonitrile, H₂SO₄ | 4-Chlorobenzonitrile | 4-Chlorobenzoic Acid | 239-242 |

| 4 | Chlorination | 4-Chlorobenzoic Acid, SOCl₂ | 4-Chlorobenzoic Acid | 4-Chlorobenzoyl Chloride | 13-15 |

| 5 | Friedel-Crafts | 4-Chlorobenzoyl Chloride, 4-Nitroanisole, AlCl₃ | 4-Nitroanisole | (5-Methoxy-2-nitrophenyl)(4-chlorophenyl)methanone | ~130-135 |

| 6 | Reduction | Nitro-benzophenone, Fe, HCl | Nitro-benzophenone | This compound | 73-75.5 [10] |

References

- Ningbo Inno Pharmchem Co., Ltd. (2025).

- Eureka | Patsnap. (n.d.).

- ChemicalBook. (2023). 4-Chloro-3-nitroanisole | 10298-80-3.

- Google Patents. (n.d.). CN1462737A - Method for preparing 4-chlorine-3-nitroanisole.

- Sigma-Aldrich. (n.d.). 4-Chloro-3-nitroanisole 98 | 10298-80-3.

- Borui Enterprise. (n.d.). The Role of 4-Chloro-3-nitroanisole in Advanced Organic Synthesis.

- Brainly.in. (2018). P-nitro aniline, aniline, p-chloroaniline which is easily diazotised.

- Google Patents. (n.d.).

- Wikipedia. (n.d.). Sandmeyer reaction.

- Brainly.in. (2021).

- Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

- Scribd. (n.d.).

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- PharmD Guru. (n.d.). 32. SANDMEYERS REACTION.

- BenchChem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid.

- Wikipedia. (n.d.).

- Google Patents. (n.d.). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.

- Master Organic Chemistry. (2018).

- ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.

- Organic Chemistry Portal. (n.d.).

- BenchChem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.

- Britannica. (n.d.).

- Chemguide. (n.d.).

- University of Liverpool. (n.d.).

- Professor Dave Explains. (2018).

- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

- PrepChem.com. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol.

-

Echemi. (n.d.). methanone.

- ResearchGate. (n.d.). Proposed mechanism for synthesis of 2‐amino benzophenone.

- Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.

- ChemicalBook. (2024). Unveiling the Marvels of 2-Amino-5-chlorobenzophenone.

- Chemical-Suppliers.com. (n.d.). Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1.

-

ChemicalBook. (2023). methanone | 91713-54-1.

- Chemistry Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone.

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

Sources

- 1. [2-Amino-5-(methyloxy)phenyl](4-chlorophenyl)methanone | 91713-54-1 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pharmdguru.com [pharmdguru.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. echemi.com [echemi.com]

Physical and chemical properties of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone, a key intermediate in various synthetic pathways. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's characteristics, including its structural features, physicochemical parameters, spectral data, and reactivity profile. The guide also includes a detailed synthetic protocol and established analytical methods for characterization and quality control, underpinned by a commitment to scientific integrity and supported by authoritative references.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, a member of the aminobenzophenone class of compounds, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzophenone core substituted with an amino group, a methoxy group, and a chlorine atom, imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. Aminobenzophenones, in general, are pivotal intermediates in the synthesis of pharmaceuticals, including benzodiazepines, and are explored for their potential as anticancer and anti-inflammatory agents. This guide aims to provide a detailed exposition of the essential physical and chemical properties of this compound, empowering researchers to leverage its full potential in their scientific endeavors.

Molecular Structure and Identification

A thorough understanding of the molecular structure is fundamental to elucidating the properties and reactivity of any chemical compound. The structural and identifying information for this compound is summarized below.

Chemical Structure

Caption: Generalized workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established methods for the synthesis of aminobenzophenones. Researchers should conduct their own risk assessment and optimization.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃) to an inert solvent such as dichloromethane under a nitrogen atmosphere.

-

Addition of Acylating Agent: Cool the suspension in an ice bath and add 4-chlorobenzoyl chloride dropwise via the dropping funnel while maintaining the temperature below 10 °C.

-

Addition of Substrate: After the addition is complete, add a solution of 4-methoxyaniline in the same solvent dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice containing concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this specific molecule are not publicly available, the following sections describe the expected spectral features based on its structure and data from closely related aminobenzophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amino group. The aromatic region will display complex splitting patterns due to the substitution on both rings. The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amino protons will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 14 carbon atoms. The carbonyl carbon will be observed downfield, typically in the range of 190-200 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbon attached to the methoxy group being significantly shielded. The methoxy carbon will appear as a sharp signal around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ for the benzophenone carbonyl group.

-

C-O stretching: Bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) for the aryl ether.

-

C-Cl stretching: A band in the region of 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (261.70 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

-

Fragmentation Pattern: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl and substituted benzoyl cations.

Analytical Methods for Purity Determination

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are suitable methods for assessing the purity of this compound.

Representative HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid for improved peak shape).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

Representative GC-MS Method:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split/splitless injection.

-

Detection: Mass spectrometry in electron ionization (EI) mode.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic organic chemistry. This technical guide has provided a comprehensive overview of its physical and chemical properties, synthesis, and analytical characterization. By understanding these fundamental aspects, researchers can effectively and safely utilize this compound to advance their research and development goals.

References

- Benchchem. (n.d.). Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Aminobenzophenone and Its Derivatives.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76080, 2-Aminobenzophenone. Retrieved from [Link]

-

Sci-Hub. (2014). Investigation of the crystal structure and NLO properties of 4-aminobenzophenone derivatives. Retrieved from [Link]

- Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003).

A Technical Guide to the Friedel-Crafts Acylation Mechanism for Substituted Benzophenone Synthesis

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. Friedel-Crafts Acylation [www1.udel.edu]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of Substituted Benzophenones

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic Architecture of Benzophenones

Benzophenone, a deceptively simple aromatic ketone, serves as a foundational scaffold in a vast array of applications, from industrial photoinitiators and dermatological sunscreens to complex pharmaceutical agents.[1][2] Its utility is not merely a function of its constituent atoms but is profoundly dictated by its three-dimensional architecture—the specific spatial arrangement of its two phenyl rings relative to the central carbonyl group. This guide delves into the nuanced world of substituted benzophenones, exploring the subtle yet powerful interplay of steric and electronic forces that govern their molecular conformation. Understanding this conformational landscape is paramount, as it directly influences the molecule's photochemical reactivity, biological activity, and material properties.[3][4]

The core of the benzophenone molecule is inherently non-planar. A delicate balance is struck between the stabilizing effect of π-conjugation, which favors a flat, coplanar arrangement of the rings and the carbonyl group, and the destabilizing steric hindrance between the ortho-hydrogens on the two phenyl rings, which forces them to twist out of plane.[5] This results in a characteristic "propeller" shape, defined by the dihedral (or torsional) angles of the rings. The introduction of substituents onto this scaffold dramatically alters this equilibrium, providing a powerful toolkit for tuning the molecule's shape and, consequently, its function.

Part 1: Methodologies for Elucidating Conformation

To rigorously define the structure of substituted benzophenones, a synergistic approach combining experimental techniques and computational modeling is essential. Each method provides a unique and complementary piece of the puzzle, creating a self-validating system for conformational analysis.

Experimental Determination: Capturing the Ground Truth

1.1.1 Single-Crystal X-ray Diffraction: The Solid-State Benchmark

-

Expertise & Causality: X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[6] It provides high-precision data on bond lengths, bond angles, and, most critically for benzophenones, the torsional angles that define the ring twists.[7] This technique is indispensable for establishing a definitive, static picture of the lowest-energy conformation, which serves as a crucial validation point for other methods. However, it is vital to recognize that crystal packing forces can sometimes influence the observed conformation, which may not perfectly mirror the molecule's preferred geometry in solution.[6]

-

Protocol: Single-Crystal X-ray Diffraction Workflow

-

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified benzophenone derivative. This is typically achieved through slow evaporation of a suitable solvent (e.g., ethanol, acetone, or hexane mixtures) at a constant temperature. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[8] As the crystal is rotated, a detector collects the diffraction pattern—the array of spots produced as X-rays are scattered by the electron clouds of the atoms.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group.[9][10] Initial phases for the structure factors are determined using direct methods or Patterson techniques, which generates an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model.[8] The final refined structure yields precise atomic coordinates, from which all geometric parameters, including dihedral angles, can be calculated.[11]

-

1.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights from Solution

-

Expertise & Causality: While X-ray crystallography provides a static snapshot, NMR spectroscopy reveals the time-averaged conformation of molecules in the solution phase, which is often more relevant to chemical reactions and biological interactions.[12] Techniques like ¹H and ¹³C NMR can provide initial clues. For instance, the chemical shift of the carbonyl carbon can be correlated with the degree of conjugation and, by extension, the torsional angles.[12] More advanced 2D NMR techniques, such as COSY and HSQC, are used to assign all proton and carbon signals definitively.[13]

-

Protocol: Conformational Analysis via 2D NMR

-

Sample Preparation: A solution of the benzophenone derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration typically ranging from 5-20 mg/mL.

-

1D Spectra Acquisition: Standard ¹H and ¹³C spectra are acquired to identify all unique proton and carbon environments in the molecule.[14]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically 2-3 bonds apart). Cross-peaks in the 2D spectrum connect coupled protons, allowing for the mapping of spin systems within each aromatic ring.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the primary tool for assigning protonated carbons.[13]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons and for linking different fragments of the molecule together, confirming the overall connectivity.

-

Computational Modeling: The Predictive and Explanatory Engine

-

Expertise & Causality: Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool that complements experimental data.[15][16] DFT calculations can accurately predict minimum-energy conformations, calculate the energy barriers for phenyl ring rotation, and provide insights into the electronic structure (e.g., orbital energies, charge distribution) that underpins the observed geometry.[17][18] This is especially valuable for studying transient species or molecules that are difficult to crystallize.

-

Protocol: DFT Geometry Optimization Workflow

-

Initial Structure Construction: A 3D model of the substituted benzophenone is built using molecular modeling software.

-

Geometry Optimization: A DFT calculation is performed to find the lowest-energy arrangement of the atoms. A common and reliable method is the B3LYP functional combined with a basis set like 6-311++G(d,p).[15][19] The software iteratively adjusts the geometry to minimize the total electronic energy of the molecule.

-

Frequency Calculation: After optimization, a frequency calculation is performed. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.

-

Potential Energy Surface Scan (Optional): To understand the flexibility of the molecule, a relaxed potential energy surface scan can be performed. This involves systematically rotating one of the phenyl rings (i.e., changing a specific dihedral angle) and re-optimizing the rest of the structure at each step. The resulting plot of energy versus dihedral angle reveals the rotational energy barrier.

-

Workflow for Comprehensive Conformational Analysis

Caption: Integrated workflow for benzophenone conformational analysis.

Part 2: The Decisive Impact of Substituents

The conformation of a benzophenone derivative is ultimately a tug-of-war between steric and electronic effects. The position and nature of substituents dictate the outcome of this contest.

Ortho-Substitution: The Dominance of Steric Hindrance

Placing a substituent at an ortho-position (C2, C6, C2', or C6') introduces significant steric repulsion with either the carbonyl oxygen or the adjacent phenyl ring.[20] This steric clash is the dominant force, compelling the substituted ring to twist to a much larger dihedral angle to alleviate the strain.[21] The bulkier the ortho-substituent, the greater the resulting twist. For example, the introduction of even a single methyl group at the ortho-position significantly increases the dihedral angle compared to the parent benzophenone. A dramatic example is 2-amino-2',5-dichlorobenzophenone, which exhibits a very large ring twist of 83.72° to accommodate the bulky ortho-substituents.[6][7]

Meta- and Para-Substitution: The Role of Electronic Effects

When substituents are placed at meta- or para-positions, direct steric hindrance with the core of the molecule is minimal. Here, electronic effects come to the forefront.[15]

-

Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) can donate electron density into the phenyl ring through resonance. This can increase the double-bond character of the bond connecting the phenyl ring to the carbonyl carbon, which favors planarity to maximize conjugation.

-

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) pull electron density from the ring. The effect on conformation is often more subtle and can depend on the interplay with the other ring.

The following table, compiled from crystallographic data, illustrates how different substitution patterns influence the overall ring twist angle.

| Compound | Substitution Pattern | Ring Twist Dihedral Angle (°) | Key Influence |

| Benzophenone (orthorhombic) | Unsubstituted | 54.0° | Baseline Steric/Electronic Balance[6] |

| 3-Hydroxybenzophenone | Meta-OH | 51.61° | Minimal change; primarily electronic[6][7] |

| 4,4'-Bis(diethylamino)benzophenone | Para-EDG | 49.83° | Electronic; slight planarization[6][7] |

| 4-Chloro-4'-hydroxybenzophenone | Para-EWG/EDG | 64.66° | Complex electronic interplay[6][7] |

| 2-Amino-2',5-dichlorobenzophenone | Ortho-substituents | 83.72° | Dominant Steric Hindrance[6][7] |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | Ortho-OH (H-Bonding) | 37.85° | Intramolecular H-Bonding[6][7] |

Logical Flow of Substituent Effects on Conformation

Caption: Influence of substituent position on benzophenone conformation.

Intramolecular Hydrogen Bonding: A Conformation-Locking Mechanism

A particularly powerful conformational control element is the introduction of a substituent capable of forming an intramolecular hydrogen bond with the carbonyl oxygen. The classic example is 2-hydroxybenzophenone.[19] The hydroxyl proton forms a strong hydrogen bond with the carbonyl oxygen, creating a stable, planar, six-membered pseudo-ring.[22][23] This interaction effectively locks the conformation of that phenyl ring, holding it nearly coplanar with the carbonyl group. This enforced planarity is the cornerstone of the photostability of many benzophenone-based UV absorbers.[24][25]

Part 3: From Conformation to Function

The precise 3D shape of a substituted benzophenone is inextricably linked to its function. Two key examples highlight this structure-activity relationship.

Photostability and UV Absorption: The ESIPT Mechanism

Many 2-hydroxybenzophenone derivatives are used as UV stabilizers in plastics and sunscreens. Their function relies on a process called Excited-State Intramolecular Proton Transfer (ESIPT).[24][25]

-

UV Absorption: The molecule absorbs a high-energy UV photon, promoting it to an excited electronic state (Enol*).

-

Proton Transfer: In this excited state, the phenolic proton rapidly transfers to the carbonyl oxygen, forming an excited keto tautomer (Keto*).[26] This transfer is facilitated by the pre-organized, planar geometry enforced by the intramolecular hydrogen bond.[24]

-

Energy Dissipation: The Keto* tautomer quickly returns to its ground state, releasing the absorbed energy as harmless heat.

-

Reverse Transfer: The proton then transfers back to its original position, regenerating the ground-state enol form, ready to absorb another UV photon.

This ultrafast, cyclical process allows the molecule to efficiently dissipate damaging UV radiation without undergoing chemical degradation. The conformational lock provided by the hydrogen bond is absolutely critical for the efficiency of this mechanism.[27]

Simplified ESIPT Pathway in 2-Hydroxybenzophenone

Caption: The photoprotective ESIPT cycle in 2-hydroxybenzophenones.

Drug Development: The Key to Receptor Binding

In medicinal chemistry, the benzophenone scaffold appears in numerous drugs, including antibacterial and antiviral agents.[3][4] The principle of molecular recognition, often described as a "lock and key" model, dictates that a drug molecule must have a specific 3D shape (conformation) to fit snugly into the binding site of its target protein or enzyme.

The conformation of a substituted benzophenone dictates the spatial orientation of its functional groups. A change in a substituent can alter the dihedral angles, shifting the positions of other groups by several angstroms. This can be the difference between a potent inhibitor that binds tightly and an inactive compound that cannot fit into the binding pocket. For example, extensive structure-activity relationship (SAR) studies on benzophenone-based HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown that subtle changes to the substitution pattern, which in turn modify the molecule's preferred conformation, can lead to orders-of-magnitude differences in antiviral potency.[3] Therefore, controlling the molecular conformation through targeted substitution is a cornerstone of rational drug design.[28]

Conclusion

The molecular structure of substituted benzophenones is a dynamic and tunable feature governed by a sophisticated balance of steric repulsion, electronic interactions, and specific intramolecular forces like hydrogen bonding. A multi-faceted approach, leveraging the precision of X-ray crystallography, the solution-phase insights of NMR spectroscopy, and the predictive power of DFT calculations, is crucial for a comprehensive understanding. This knowledge is not merely academic; it is the foundation upon which we can design and engineer benzophenone derivatives with tailored properties—from highly efficient UV absorbers that protect materials and skin, to precisely shaped drug candidates that combat disease. The ability to predict and control the conformation of this versatile scaffold will continue to drive innovation across the scientific disciplines.

References

-

Wang, Y., Xiao, L., Xie, Y., Sun, X., Zhang, H., Wang, L., & Huang, W. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry, 9, 766179. [Link][25][26]

-

Zahedi-Tabrizi, M., Tayyari, S. F., Badalkhani-Khamseh, F., Ghomi, R., & Afshar-Ghahremani, F. (2014). Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones: A theoretical study. Journal of Chemical Sciences, 126(4), 919–929. [Link]

-

Wang, Y., et al. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. PubMed Central. [Link][24][29]

-

Cox, P. J., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206-216. [Link]

-

Faucher, H., et al. (1973). Conformational Preferences of ortho-Substituted Benzophenones. Correlations Between Carbon-13 Nuclear Magnetic Resonance Shieldings. Canadian Journal of Chemistry, 51(7), 1053-1060. [Link]

-

Schlemper, E. O. (1982). Intramolecular hydrogen bonding in 2,2',4,4'-tetrahydroxybenzophenone. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(2), 554-559. [Link]

-

Li, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Molecules, 28(13), 5092. [Link]

-

Johns, B. A., et al. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry, 49(26), 7732-7745. [Link][3][30]

-

Wang, Z., et al. (2018). Intramolecular hydrogen-bond activation for the addition of nucleophilic imines: 2-hydroxybenzophenone as a chemical auxiliary. Chemical Communications, 54(56), 7793-7796. [Link]

-

Cox, P. J., et al. (2008). Conformations of substituted benzophenones. ResearchGate. [Link][7]

-

Cox, P. J., et al. (2008). Conformations of substituted benzophenones. ResearchGate. [Link][11]

-

Melander, R. J., et al. (2009). Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. Journal of Medicinal Chemistry, 52(18), 5774-5784. [Link]

-

Smith, M. J., & Bucher, G. (2010). Quenching of triplet benzophenone by benzene and diphenyl ether: a DFT study. The Journal of Physical Chemistry A, 114(39), 10712-10716. [Link]

-

Al-Amiery, A. A., et al. (2024). Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. ResearchGate. [Link]

-

Smith, M. J., & Bucher, G. (2010). Quenching of Triplet Benzophenone by Benzene and Diphenyl Ether: A DFT Study. Sci-Hub. [Link]

-

Bhatia, M. (2024). Chemical Reactivity Parameters of Benzophenones using DFT. Indian Journal of Advances in Chemical Science, 12(1). [Link]

-

Ecker, G. F., et al. (2011). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 54(11), 3821-3831. [Link]

-

Ibeji, C. U., et al. (2017). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]

-

Johns, B. A., et al. (2006). Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor. ResearchGate. [Link]

-

Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Oregon State University. [Link]

-

Deota, P., et al. (2025). Pathway for energy dissipation in o-hydroxybenzophenones via ESIPT. ResearchGate. [Link]

-

D'Auria, M. (2014). A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). Benzophenone 13C NMR Spectrum. HMDB. [Link]

-

Arulchakkaravarthi, A., et al. (2013). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. International Journal of ChemTech Research, 5(2), 723-729. [Link]

-

Kusakawa, T., et al. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Molecules, 29(13), 3020. [Link]

-

Weissbuch, I., et al. (2023). Figure S7.2 Powder X-ray diffraction patterns of benzophenone samples... ResearchGate. [Link]

-

Wang, Y., et al. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy-Dependent Emission. PubMed. [Link]

-

Rekker, R. F., & Nauta, W. Th. (1961). Steric effects on the electronic spectra of substituted benzophenones. V. Some alkyl‐substituted benzophenones. Recueil des Travaux Chimiques des Pays-Bas, 80(7), 747-756. [Link]

-

Kutzke, H., et al. (2000). Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. ResearchGate. [Link]

-

Wang, Y., et al. (2021). (PDF) 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. ResearchGate. [Link]

-

Kutzke, H., et al. (2000). Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. ResearchGate. [Link]

-

Rekker, R. F., & Nauta, W. Th. (1954). Steric effects in the electronic spectra of substituted benzophenones. I: Symmetrically substituted methyl‐benzophenones. Recueil des Travaux Chimiques des Pays-Bas, 73(12), 969-979. [Link]

-

Gryko, D. T., et al. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. ResearchGate. [Link]

-

Zuccaccia, C., & Macchioni, A. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3749. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt) | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 14. Benzophenone(119-61-9) 1H NMR spectrum [chemicalbook.com]

- 15. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process [mdpi.com]

- 16. Quenching of triplet benzophenone by benzene and diphenyl ether: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sci-hub.box [sci-hub.box]

- 18. scialert.net [scialert.net]

- 19. sci-hub.se [sci-hub.se]

- 20. sci-hub.st [sci-hub.st]

- 21. sci-hub.ru [sci-hub.ru]

- 22. sci-hub.se [sci-hub.se]

- 23. Intramolecular hydrogen-bond activation for the addition of nucleophilic imines: 2-hydroxybenzophenone as a chemical auxiliary - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]

- 26. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy-Dependent Emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

Spectroscopic Profile of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone: A Technical Guide for Researchers

Introduction

(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone, a substituted benzophenone with the CAS Number 91713-54-1, represents a core structural motif in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel therapeutic agents and functional materials necessitates a comprehensive understanding of its physicochemical properties.[3] Spectroscopic analysis is fundamental to confirming the identity, purity, and structural integrity of this compound. This in-depth technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. The insights herein are designed to guide researchers in the characterization of this and similar molecules.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount to interpreting its spectroscopic data. The structure, presented below, features a benzophenone core with an amino and a methoxy group on one aromatic ring and a chlorine atom on the other. These substituents significantly influence the electronic environment of the molecule, which is reflected in its spectral characteristics.

Figure 2: Predicted key fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum (of the empty sample compartment or the clean ATR crystal).

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions and generate a mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The presented NMR, IR, and MS data, derived from the analysis of its structural features and comparison with analogous compounds, serve as a valuable resource for researchers engaged in the synthesis and characterization of this and related molecules. The experimental protocols outlined provide a solid foundation for obtaining high-quality spectroscopic data. As with any analytical endeavor, careful experimental design and data interpretation are crucial for unambiguous structural confirmation.

References

-

Chemical-Suppliers.com. Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1. [Link]

-

World Scientific News. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [Link]

-

Chemsrc. methanone. [Link]

-

Pharmaffiliates. methanone. [Link]

-

ChemWhat. Metanan, (2-aMino-5-Metoksifenil)(4-klorofenil)- CAS#: 91713-54-1. [Link]

-

NIST WebBook. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-. [Link]

-

Coompo. methanone | 91713-54-1. [Link]

Sources

Introduction: The Aminobenzophenone Scaffold as a Privileged Core in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Aminobenzophenone Derivatives

The aminobenzophenone framework, characterized by a benzophenone structure bearing an amino group, represents a "privileged structure" in modern pharmacology. This versatile core is not merely a synthetic intermediate for complex heterocyclic compounds like benzodiazepines but also a pharmacophore in its own right, capable of direct and potent interactions with a variety of biological targets. The position of the amino substituent, particularly at the ortho-position, has been shown to be integral to enhancing the biological effects of these compounds.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the diverse pharmacological activities of aminobenzophenone derivatives. We will delve into the molecular mechanisms, present key structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for evaluating their potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.

Anticancer Activity: Disruption of Microtubule Dynamics

A significant body of research has established a prominent class of 2-aminobenzophenone derivatives as potent antimitotic agents. Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

2-Aminobenzophenone derivatives exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for mitotic spindle formation. The failure to form a functional spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Structure-activity relationship (SAR) studies have revealed that the introduction of an amino group at the ortho position of the benzophenone ring is crucial for this enhanced growth inhibition. Furthermore, the substitution pattern on the phenyl rings significantly influences cytotoxic activity; for instance, a methoxy group at the C-4 or C-5 position can maximize growth inhibitory effects. Certain 2-aminobenzophenone derivatives have demonstrated 50- to 100-fold lower IC₅₀ values than the well-known antimitotic agent combretastatin A-4 against several human cancer cell lines.

Caption: Inhibition of the p38 MAP kinase pathway by 4-aminobenzophenones.

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro inhibitory activity of a lead 4-aminobenzophenone derivative against cytokine release and p38 MAP kinase.

| Compound ID | Cytokine Inhibition (IC₅₀) | p38 MAP Kinase Inhibition (IC₅₀) |

| IL-1β Release | TNF-α Release | |

| Compound 45 | 14 nM | 6 nM |

| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone) |

Experimental Protocols

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

-

Animal Preparation: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimate the animals for at least one week before the experiment with free access to food and water.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a standard drug group (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the aminobenzophenone derivative. Administer the test compounds and standard drug intraperitoneally or orally 30-60 minutes before inducing inflammation.

-

Inflammation Induction: Induce acute inflammation by injecting 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the degree of edema as the difference in paw volume before and after the carrageenan injection. Determine the percentage of inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Antimicrobial Activity

Aminobenzophenone derivatives have also demonstrated promising activity against various microbial pathogens. Research has shown efficacy against both Gram-positive and Gram-negative bacteria.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) |

| 2,2′,4-Trihydroxybenzophenone | Staphylococcus aureus | 62.5 - 125 |

| 2,2′,4-Trihydroxybenzophenone | Escherichia coli | 125 - 250 |

| Aminobenzophenone-DHP Hybrid 5b | Staphylococcus aureus | > 100 |

| Aminobenzophenone-DHP Hybrid 5c | Escherichia coli | > 100 |

| Data synthesized from multiple sources. |

Experimental Protocols

This method is a gold standard for determining the quantitative susceptibility of microorganisms to antimicrobial agents.

-

Media Preparation: Prepare Mueller-Hinton Broth (MHB) or another appropriate broth medium.

-

Compound Preparation: Dissolve the aminobenzophenone derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions of the compound in the broth medium directly in a 96-well microtiter plate. The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add 50 or 100 µL of the standardized bacterial inoculum to each well of the plate, bringing the final volume to 100 or 200 µL. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Conclusion

The aminobenzophenone scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant and varied biological activities, including potent anticancer effects through tubulin polymerization inhibition, anti-inflammatory properties via p38 MAP kinase inhibition, and promising antimicrobial and anticonvulsant potential. The structure-activity relationship studies highlighted throughout this guide provide invaluable insights for the rational design of more potent, selective, and effective drug candidates. The validated protocols presented herein offer a robust framework for the continued evaluation and advancement of this versatile class of compounds from the laboratory to potential clinical applications.

References

- Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP

An In-depth Technical Guide to the Discovery and Synthesis of 2-Aminobenzophenone